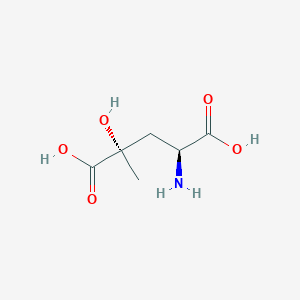
(S)-piperidine-3-carboxamide
Descripción general
Descripción
(S)-Piperidine-3-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an amide functional group at the third position. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-piperidine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with (S)-piperidine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia (NH3) or an amine to yield the amide.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Conditions often involve strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions include:
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Aplicaciones Científicas De Investigación
(S)-Piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-piperidine-3-carboxamide exerts its effects involves:
Molecular Targets: The compound can interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme inhibition, leading to its observed biological effects.
Comparación Con Compuestos Similares
®-Piperidine-3-carboxamide: The enantiomer of (S)-piperidine-3-carboxamide, which may have different biological activities due to its distinct three-dimensional arrangement.
Piperidine-4-carboxamide: A structural isomer with the amide group at the fourth position, potentially leading to different chemical and biological properties.
N-Methylpiperidine-3-carboxamide: A derivative with a methyl group on the nitrogen, which can influence its reactivity and interactions.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomers and structural isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(3S)-piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCPVIXARZNQN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308526 | |
| Record name | (3S)-3-Piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88495-55-0 | |
| Record name | (3S)-3-Piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88495-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cephalotaxine, 4-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester), [3(R)]-](/img/structure/B1206611.png)




![2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1206618.png)






